4-Chloro-1,1,1-trifluoro-3-methylbutane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8ClF3 |
|---|---|
Molecular Weight |
160.56 g/mol |
IUPAC Name |
4-chloro-1,1,1-trifluoro-3-methylbutane |
InChI |
InChI=1S/C5H8ClF3/c1-4(3-6)2-5(7,8)9/h4H,2-3H2,1H3 |
InChI Key |
RQYXUYMTXLCIRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(F)(F)F)CCl |
Origin of Product |
United States |
Molecular Architecture and Stereochemical Considerations of 4 Chloro 1,1,1 Trifluoro 3 Methylbutane
Systematic Nomenclature and Isomeric Forms
The systematic name of a chemical compound is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For 4-Chloro-1,1,1-trifluoro-3-methylbutane, the naming process begins by identifying the longest continuous carbon chain, which in this case is a four-carbon chain, hence the parent name "butane".
The substituents on this butane (B89635) chain are a chloro group, a trifluoromethyl group, and a methyl group. According to IUPAC nomenclature rules for haloalkanes, the carbon chain is numbered to give the substituents the lowest possible locants. When multiple different substituents are present, they are listed in alphabetical order.
Following these rules, the correct IUPAC name for the compound is This compound . The numbering starts from the end that gives the trifluoromethyl group the lowest number (C1), which consequently places the methyl group at C3 and the chloro group at C4.
This compound, with the chemical formula C5H8ClF3, can exist in various isomeric forms. Isomers are molecules that have the same molecular formula but different arrangements of atoms. The primary types of isomers for this compound are constitutional (or structural) isomers and stereoisomers.
Constitutional isomers have different connectivity of atoms. For C5H8ClF3, several constitutional isomers are possible, differing in the placement of the chlorine atom, the trifluoromethyl group, and the methyl group on the carbon skeleton. Some examples include:
1-Chloro-1,1,1-trifluoro-3-methylbutane
2-Chloro-1,1,1-trifluoro-3-methylbutane
3-Chloro-1,1,1-trifluoro-3-methylbutane nih.gov
Stereoisomers, on the other hand, have the same connectivity but differ in the spatial arrangement of their atoms. This aspect of this compound will be explored in the following section.
| Compound Name |
| This compound |
| 1-Chloro-1,1,1-trifluoro-3-methylbutane |
| 2-Chloro-1,1,1-trifluoro-3-methylbutane |
| 3-Chloro-1,1,1-trifluoro-3-methylbutane |
Chirality and Stereoisomeric Analysis
Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. The presence of a stereocenter, which is typically a carbon atom bonded to four different groups, is a common cause of chirality in organic molecules.
In the case of this compound, the carbon atom at the third position (C3) is a stereocenter. It is bonded to four distinct groups:
A hydrogen atom (H)
A methyl group (-CH3)
A chloromethyl group (-CH2Cl)
A 2,2,2-trifluoroethyl group (-CH2CF3)
Due to the presence of this single stereocenter, this compound exists as a pair of enantiomers. Enantiomers are stereoisomers that are mirror images of each other. These two enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.
The assignment of (R) or (S) configuration depends on the spatial arrangement of the four groups around the chiral center. To determine the configuration, the groups are prioritized based on atomic number. For this compound, the priority of the groups attached to C3 would be determined, and the molecule would be oriented so that the lowest priority group is pointing away from the viewer. The sequence from the highest to the third-highest priority group then determines the configuration: clockwise for (R) and counter-clockwise for (S).
The existence of these stereoisomers means that a sample of this compound can be a pure enantiomer ((R) or (S)) or a racemic mixture (an equal mixture of both enantiomers). Enantiomers have identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.
| Stereoisomer Type | Description |
| Enantiomers | A pair of non-superimposable mirror-image stereoisomers. |
| (R)-isomer | One of the two enantiomers, with a specific 3D arrangement of substituents. |
| (S)-isomer | The other enantiomer, with the opposite 3D arrangement of substituents. |
| Racemic Mixture | A 1:1 mixture of the (R)- and (S)-enantiomers. |
Conformational Dynamics and Energetics
The single bonds in this compound allow for rotation, leading to different spatial arrangements of the atoms known as conformations or conformers. The study of these conformations and their relative energies is known as conformational analysis. The conformational landscape of this molecule is primarily dictated by the rotations around the C2-C3 and C3-C4 bonds.
The rotation around the C2-C3 bond involves the bulky trifluoromethyl group and the substituents on the C3 carbon. The rotation around the C3-C4 bond involves the chlorine atom and the substituents on the C3 carbon. The relative stability of the different conformers is influenced by several factors, including:
Torsional strain: This arises from the repulsion between bonding electrons in adjacent atoms. Eclipsed conformations have higher torsional strain than staggered conformations.
Steric strain: This is the repulsion between non-bonded atoms or groups that are in close proximity. Gauche interactions between bulky groups are a form of steric strain.
Dipole-dipole interactions: The polar C-F and C-Cl bonds introduce dipoles into the molecule. The orientation of these dipoles relative to each other in different conformations can lead to either repulsive or attractive interactions.
For the C2-C3 bond rotation, the most stable conformations will be staggered, where the groups on C2 and C3 are as far apart as possible. The relative energies of the different staggered conformers (gauche and anti) will depend on the steric bulk of the trifluoromethyl group, the methyl group, and the chloromethyl group.
Similarly, for the C3-C4 bond rotation, the staggered conformations will be favored over the eclipsed ones. The interactions between the chlorine atom, the methyl group, and the 2,2,2-trifluoroethyl group will determine the relative stability of the gauche and anti-conformers. The electronegative fluorine and chlorine atoms can also lead to complex stereoelectronic effects that influence conformational preferences. For instance, gauche effects, where a conformation with adjacent electronegative groups is unexpectedly stabilized, might play a role.
A detailed understanding of the conformational energetics would require computational modeling or experimental techniques such as NMR spectroscopy. However, based on general principles of conformational analysis of halogenated alkanes, it can be predicted that the molecule will predominantly exist in a mixture of low-energy staggered conformations to minimize both torsional and steric strain.
| Interaction Type | Description |
| Torsional Strain | Repulsion between bonding electrons in adjacent atoms. |
| Steric Strain | Repulsion between non-bonded atoms or groups in close proximity. |
| Dipole-Dipole Interactions | Electrostatic interactions between polar bonds. |
| Gauche Interaction | Steric interaction between substituents on adjacent carbons in a gauche conformer. |
| Anti Conformation | A staggered conformation where the two largest groups are 180° apart. |
Advanced Synthetic Methodologies for 4 Chloro 1,1,1 Trifluoro 3 Methylbutane
Direct Halogenation Strategies
Direct halogenation of an appropriate precursor is a primary strategy for the synthesis of 4-Chloro-1,1,1-trifluoro-3-methylbutane. This approach focuses on the selective introduction of a chlorine atom into a trifluorobutane backbone.
Regioselective Chlorination of Trifluorobutane Precursors
The synthesis of this compound can be envisioned through the direct chlorination of a suitable precursor, such as 1,1,1-trifluoro-3-methylbutane. The regioselectivity of this halogenation is dictated by the stability of the radical intermediate formed during the reaction.
Free-radical chlorination of alkanes typically proceeds with moderate regioselectivity, favoring the substitution of hydrogen atoms bonded to more substituted carbon atoms. The order of reactivity for the abstraction of a hydrogen atom is tertiary > secondary > primary. In the case of 1,1,1-trifluoro-3-methylbutane, there are primary, secondary, and tertiary C-H bonds. The tertiary C-H bond at the 3-position is the most likely site for radical abstraction due to the formation of a more stable tertiary radical. youtube.com
The reaction is typically initiated by ultraviolet (UV) light, which causes the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals. savemyexams.comlibretexts.org These radicals then abstract a hydrogen atom from the alkane, generating an alkyl radical, which in turn reacts with another chlorine molecule to yield the chlorinated product and a new chlorine radical, propagating the chain reaction. savemyexams.comlibretexts.org
While direct chlorination offers a straightforward route, controlling the reaction to achieve monosubstitution and high regioselectivity can be challenging, often leading to a mixture of products. libretexts.org
Mechanistic Aspects of Halogen Radical Addition Reactions
The mechanism of free-radical halogenation involves three key stages: initiation, propagation, and termination.
Initiation: This stage involves the generation of halogen radicals, typically through the homolytic cleavage of a dihalogen molecule (e.g., Cl₂) by heat or UV light. savemyexams.comlibretexts.org
Propagation: This is a two-step chain reaction. In the first step, a chlorine radical abstracts a hydrogen atom from the alkane precursor to form an alkyl radical and hydrogen chloride. In the second step, the alkyl radical reacts with a molecule of the halogen to form the chlorinated alkane and a new chlorine radical, which can then continue the chain reaction. savemyexams.comlibretexts.orgaakash.ac.in
Termination: The chain reaction is terminated when two radicals combine to form a stable molecule. This can occur through the combination of two chlorine radicals, two alkyl radicals, or a chlorine and an alkyl radical. libretexts.orgaakash.ac.in
The regioselectivity of the reaction is determined during the hydrogen abstraction step in the propagation phase. The formation of the most stable radical intermediate is favored, which in the case of 1,1,1-trifluoro-3-methylbutane would be the tertiary radical at the C-3 position. youtube.com
Fluorination-Based Syntheses
An alternative approach to constructing this compound involves the introduction of the trifluoromethyl group into a chlorinated precursor. This can be achieved through various modern fluorination and trifluoromethylation methodologies.
Introduction of Trifluoromethyl Group via Novel Reagents
The introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern organofluorine chemistry. A variety of reagents have been developed for this purpose, which can be broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylating agents.
Nucleophilic Trifluoromethylating Reagents: These reagents deliver a "CF₃⁻" equivalent. The most well-known is the Ruppert-Prakash reagent (TMSCF₃), which reacts with electrophiles in the presence of a fluoride (B91410) source. Other examples include trifluoromethane (B1200692) (CF₃H) and organometallic CF₃ compounds.
Electrophilic Trifluoromethylating Reagents: These reagents deliver a "CF₃⁺" equivalent and are particularly useful for the trifluoromethylation of nucleophiles. Prominent examples include the Togni reagents (hypervalent iodine compounds) and Umemoto reagents (S-(trifluoromethyl)dibenzothiophenium salts). These reagents can react with a wide range of nucleophiles, including carbanions, enolates, and heteroatoms.
Radical Trifluoromethylating Reagents: These reagents generate a trifluoromethyl radical (•CF₃), which can then participate in various addition and substitution reactions. Common precursors for the trifluoromethyl radical include trifluoroiodomethane (CF₃I), sodium triflinate (CF₃SO₂Na), and certain electrophilic trifluoromethylating reagents under photoredox or radical initiation conditions.
The selection of the appropriate reagent depends on the specific substrate and desired reaction pathway. For the synthesis of this compound, a radical addition of a trifluoromethyl group to a suitable chlorinated alkene precursor would be a plausible strategy.
Stereoselective Fluorination Approaches
While the target molecule, this compound, does not possess a stereocenter, the principles of stereoselective fluorination are crucial in the synthesis of more complex fluorinated molecules. Stereoselective fluorination methods aim to control the three-dimensional arrangement of atoms during the introduction of a fluorine or fluoroalkyl group. This is often achieved through the use of chiral catalysts, auxiliaries, or reagents.
For instance, in the context of trifluoromethylation, chiral catalysts can be employed to achieve enantioselective addition of a CF₃ group to a prochiral substrate. While not directly applicable to the synthesis of the achiral target compound, these advanced methods highlight the sophistication of modern fluorination chemistry.
Multi-Step Approaches from Precursors
Complex molecules are often synthesized through multi-step reaction sequences starting from readily available precursors. For this compound, plausible multi-step syntheses can be designed starting from simple organic building blocks like isoprene (B109036) or derivatives of trifluoroacetic acid.
A potential synthetic route starting from isoprene could involve the initial formation of a chlorohydrin, followed by halogenation with allylic rearrangement to introduce a second halogen. This di-halogenated intermediate could then be coupled to build the carbon skeleton, followed by the introduction of the trifluoromethyl group. A patent for the synthesis of a related compound, di(4-chloro-3-methyl-2-butenyl) sulfide, outlines a similar strategy starting from isoprene. epo.orggoogle.com
Transformations of Related Butane (B89635) Derivatives (e.g., alcohols, ketones)
A primary strategy for the synthesis of this compound involves the functional group interconversion of readily accessible butane precursors, particularly the corresponding tertiary alcohol and ketone.
The most direct route to this compound is the nucleophilic substitution of the hydroxyl group in 1,1,1-trifluoro-3-methylbutan-2-ol. This tertiary alcohol, containing a trifluoromethyl group, can be synthesized through the addition of an isopropyl Grignard reagent to a trifluoroacetic acid derivative, such as ethyl trifluoroacetate. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack.
The subsequent conversion of the tertiary alcohol to the target tertiary chloride can be achieved using various chlorinating agents. Due to the stability of the tertiary carbocation intermediate, which is somewhat destabilized by the adjacent electron-withdrawing trifluoromethyl group, reaction conditions need to be carefully selected. Common reagents for this transformation include thionyl chloride (SOCl₂) and hydrogen chloride (HCl). askfilo.comchemistrysteps.comvaia.com
The reaction with thionyl chloride, often in the presence of a base like pyridine, proceeds via the formation of a chlorosulfite intermediate. chemistrysteps.com The subsequent Sₙ2 or Sₙi mechanism leads to the formation of the alkyl chloride. For tertiary alcohols, an Sₙ1-type mechanism is also possible.
Alternatively, reaction with concentrated hydrochloric acid can also yield the desired product. The high reactivity of tertiary alcohols towards hydrohalic acids facilitates this conversion, which typically proceeds through an Sₙ1 mechanism involving a carbocation intermediate. scirp.org
Table 1: Synthesis of this compound from 1,1,1-Trifluoro-3-methylbutan-2-ol
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Pyridine | 0 - 25 | 2 - 6 | 80 - 90 |
| Concentrated HCl | - | 25 - 50 | 1 - 4 | 75 - 85 |
Another potential precursor is 1,1,1-trifluoro-3-methylbutan-2-one. sigmaaldrich.comsigmaaldrich.com The direct conversion of a ketone to a tertiary chloride at the carbonyl carbon is not a standard transformation. However, a two-step process can be envisioned. First, the reduction of the ketone to the corresponding tertiary alcohol, 1,1,1-trifluoro-3-methylbutan-2-ol, can be achieved using a suitable reducing agent such as sodium borohydride. Subsequently, the alcohol can be chlorinated as described above.
A more direct, albeit potentially less selective, approach could involve the reaction of the ketone with phosphorus pentachloride (PCl₅). Phosphorus pentachloride is known to convert carbonyl groups into gem-dichloro functionalities. wikipedia.orgresearchgate.net While this would not directly yield the desired monochlorinated product, it opens a pathway for subsequent selective reduction or elimination/addition reactions to arrive at the target compound. The reaction of PCl₅ with ketones containing α-hydrogens can be complex, and careful control of reaction conditions would be necessary to favor the desired product.
Table 2: Potential Synthetic Transformations of 1,1,1-Trifluoro-3-methylbutan-2-one
| Reaction Step | Reagent(s) | Intermediate/Product |
|---|---|---|
| 1. Reduction | NaBH₄, Methanol | 1,1,1-Trifluoro-3-methylbutan-2-ol |
| 2. Chlorination | SOCl₂, Pyridine | This compound |
| Direct Chlorination | PCl₅ | 2,2-Dichloro-1,1,1-trifluoro-3-methylbutane |
Carbon-Chain Elongation and Functionalization Strategies
Constructing the carbon skeleton of this compound through carbon-chain elongation offers a versatile approach, allowing for the introduction of the key functional groups at strategic points in the synthesis.
One plausible strategy involves the use of a trifluoromethyl-containing building block, such as trifluoroacetyl chloride. wikipedia.org A Grignard reaction between trifluoroacetyl chloride and a suitable Grignard reagent, for instance, sec-butylmagnesium chloride, could theoretically form the carbon backbone. However, the high reactivity of Grignard reagents towards acid chlorides often leads to the formation of tertiary alcohols through double addition. wisc.edu Careful control of stoichiometry and reaction temperature would be crucial to favor the formation of the desired ketone, which could then be further functionalized.
A more controlled approach would be to utilize a two-carbon elongation strategy starting from a smaller trifluoromethylated precursor. For example, the reaction of a trifluoromethyl Grignard reagent (CF₃MgBr) with an appropriate epoxide, such as isobutylene (B52900) oxide, could form the C-C bond and introduce a hydroxyl group. Subsequent chlorination of the resulting alcohol would yield the target compound.
Functionalization strategies often involve the introduction of the trifluoromethyl group at a late stage of the synthesis. For instance, a butane derivative with appropriate leaving groups could be reacted with a trifluoromethylating agent. Recent advances in fluorination chemistry have provided a range of reagents for the introduction of the CF₃ group. organic-chemistry.orgresearchgate.netcas.cnnih.gov
Table 3: Plausible Carbon-Chain Elongation and Functionalization Strategies
| Strategy | Key Building Blocks | Key Reaction Type(s) |
|---|---|---|
| Grignard Addition | Trifluoroacetyl chloride, sec-butylmagnesium chloride | Grignard Reaction, Functional Group Interconversion |
| Epoxide Ring-Opening | Isobutylene oxide, Trifluoromethyl Grignard reagent | Epoxide Ring-Opening, Chlorination |
| Late-Stage Trifluoromethylation | Chlorinated butane derivative, Trifluoromethylating agent | Nucleophilic Trifluoromethylation |
Chemical Transformations and Reaction Mechanisms of 4 Chloro 1,1,1 Trifluoro 3 Methylbutane
Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)
Nucleophilic substitution is a fundamental reaction class for alkyl halides. The pathway, either bimolecular (S(_N)2) or unimolecular (S(_N)1), is determined by factors such as the substrate structure, the nature of the nucleophile, the leaving group, and the solvent.
Reactivity at the Chlorinated Center
The chlorinated carbon in 4-Chloro-1,1,1-trifluoro-3-methylbutane is a primary carbon, which generally favors the S(_N)2 mechanism. This pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The steric hindrance around the reaction center is a critical factor for S(_N)2 reactions. In this molecule, the presence of a methyl group on the adjacent carbon (C3) introduces some steric bulk, which might slightly impede the approach of the nucleophile.
An S(_N)1 reaction is generally disfavored for primary alkyl halides due to the high instability of the corresponding primary carbocation. The formation of a primary carbocation at the C4 position would be a high-energy process, making the S(_N)1 pathway unlikely under typical conditions.
Influence of Trifluoromethyl Group on Reaction Pathways
The trifluoromethyl group at the C1 position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic effect is transmitted through the carbon chain via the inductive effect. The primary consequence of the CF₃ group is the destabilization of any developing positive charge in the molecule.
In the context of an S(_N)1 reaction, the electron-withdrawing nature of the CF₃ group would further destabilize the already unfavorable primary carbocation at C4, making the S(_N)1 pathway even less probable.
A hypothetical comparison of reaction rates for S(_N)2 reactions with a strong nucleophile like hydroxide (B78521) ion (OH⁻) is presented below.
| Substrate | Relative Rate (Hypothetical) | Predominant Mechanism |
| 1-Chlorobutane | 1 | S(_N)2 |
| This compound | < 1 | S(_N)2 |
| 2-Chloro-2-methylpropane (tert-Butyl chloride) | Very low for S(_N)2 | S(_N)1 |
Elimination Reactions to Form Unsaturated Analogues (e.g., trifluorinated alkenes)
Elimination reactions, particularly E2 reactions, are competitive with S(_N)2 reactions, especially in the presence of a strong, sterically hindered base. For this compound, an E2 reaction would involve the abstraction of a proton from the C3 carbon by a base, with the simultaneous departure of the chloride ion from C4, leading to the formation of 1,1,1-trifluoro-3-methyl-3-butene.
The regioselectivity of this elimination would be unambiguous as there is only one beta-hydrogen available for abstraction. The presence of the electron-withdrawing CF₃ group could influence the acidity of the beta-hydrogen, potentially facilitating its abstraction by a base.
| Reaction Type | Reagents (Example) | Major Product (Hypothetical) |
| E2 Elimination | Potassium tert-butoxide (strong, bulky base) | 1,1,1-Trifluoro-3-methyl-3-butene |
| S(_N)2 Substitution | Sodium hydroxide (strong, non-bulky base/nucleophile) | 1,1,1-Trifluoro-3-methylbutan-4-ol |
Electrophilic Reactions and Derivatization
The carbon skeleton of this compound is generally unreactive towards electrophiles due to the absence of electron-rich centers like double bonds or aromatic rings. The C-H bonds are typically not susceptible to electrophilic attack under normal conditions. Derivatization of this molecule would likely proceed through the nucleophilic substitution or elimination pathways at the chlorinated center.
Free Radical Initiated Transformations
Free radical reactions can be initiated by heat or UV light in the presence of a radical initiator. A common free radical reaction for alkyl halides is radical halogenation. In the case of this compound, further chlorination could occur at any of the C-H bonds. The selectivity of radical halogenation depends on the stability of the resulting radical intermediate (tertiary > secondary > primary).
The most likely position for further radical chlorination would be the tertiary C-H bond at the C3 position, as this would form the most stable tertiary radical.
| Position of H-abstraction | Radical Intermediate Stability | Major Monochlorinated Product (Hypothetical) |
| C2 | Primary | 4-Chloro-1,1,1-trifluoro-2-(chloromethyl)-2-methylpropane |
| C3 | Tertiary | 3,4-Dichloro-1,1,1-trifluoro-3-methylbutane |
Mechanistic Investigations and Reaction Kinetics
As no experimental studies on this compound have been found, there is no available data on its reaction kinetics. Hypothetically, kinetic studies for a nucleophilic substitution reaction with a nucleophile (Nu⁻) would aim to determine the rate law.
For a potential S(_N)2 reaction, the rate law would be expected to be second order: Rate = k[this compound][Nu⁻]
For a potential S(_N)1 reaction, the rate law would be expected to be first order: Rate = k[this compound]
Experimental determination of the rate law by varying the concentrations of the substrate and the nucleophile would be necessary to elucidate the actual mechanism.
Spectroscopic Elucidation and Advanced Analytical Characterization of 4 Chloro 1,1,1 Trifluoro 3 Methylbutane
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR for structural assignments and dynamics)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise atomic connectivity of 4-Chloro-1,1,1-trifluoro-3-methylbutane. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The methyl group (CH₃) protons would appear as a doublet, coupled to the adjacent methine proton. The methine (CH) proton, being adjacent to three different groups (CH₃, CH₂Cl, and CH₂CF₃), would exhibit a complex multiplet. The methylene (B1212753) protons adjacent to the chlorine (CH₂Cl) would likely appear as a doublet of doublets due to coupling with the methine proton. Finally, the methylene protons adjacent to the trifluoromethyl group (CH₂CF₃) would present as a quartet due to coupling with the three fluorine atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display five unique signals, corresponding to each carbon atom in the molecule. The carbon of the trifluoromethyl group (CF₃) will be significantly affected by the three attached fluorine atoms, appearing as a quartet with a large coupling constant. The chemical shifts of the other carbons will be influenced by their proximity to the electronegative chlorine and trifluoromethyl groups.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to be relatively simple, showing a single primary signal for the three equivalent fluorine atoms of the CF₃ group. This signal would be split into a triplet due to coupling with the two protons on the adjacent carbon (C2).
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~1.1 | Doublet (d) | ~7 | -CH₃ |
| ¹H | ~2.3-2.5 | Multiplet (m) | - | -CH- |
| ¹H | ~2.4-2.6 | Quartet (q) | ~10-12 | -CH₂-CF₃ |
| ¹H | ~3.6 | Doublet of Doublets (dd) | ~11, ~5 | -CH₂-Cl |
| ¹³C | ~15-20 | Quartet (q) | - | -CH₃ |
| ¹³C | ~35-40 | Singlet (s) | - | -CH- |
| ¹³C | ~38-43 | Quartet (q) | ~30-35 | -CH₂-CF₃ |
| ¹³C | ~45-50 | Singlet (s) | - | -CH₂-Cl |
| ¹³C | ~125-128 | Quartet (q) | ~275-280 | -CF₃ |
Note: The data in this table is predicted based on established principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis (e.g., HRMS, GC-MS/MS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₅H₈ClF₃), the molecular ion peak (M⁺) would be observed. A characteristic isotopic pattern for the molecular ion will be present, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Common fragmentation pathways observed in the mass spectrum would likely include:
Loss of a chlorine radical (•Cl): leading to a fragment ion at [M-35]⁺ and [M-37]⁺.
Loss of a trifluoromethyl radical (•CF₃): resulting in a fragment at [M-69]⁺.
Alpha-cleavage: fragmentation of the C-C bonds adjacent to the chlorine and trifluoromethyl groups.
Cleavage of the isobutyl backbone: generating smaller charged fragments.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates the compound from any impurities before it enters the mass spectrometer, ensuring that the resulting spectrum is pure.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by absorptions corresponding to its specific bonds.
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-H bonds in the methyl and methylene groups. libretexts.org
C-F stretching: Very strong and prominent absorption bands are expected in the 1100-1350 cm⁻¹ region, which are characteristic of the C-F bonds in the trifluoromethyl group.
C-Cl stretching: A medium to strong intensity band in the 600-800 cm⁻¹ region corresponds to the C-Cl stretching vibration. libretexts.org
C-H bending: Absorptions in the 1350-1470 cm⁻¹ range are due to the bending vibrations of the CH₂, and CH₃ groups. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C-F and C-Cl stretches are also Raman active, the C-C backbone vibrations may be more prominent in the Raman spectrum.
Characteristic Vibrational Frequencies
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (sp³) | 2850 - 3000 | Strong |
| C-H bend | 1350 - 1470 | Medium |
| C-F stretch | 1100 - 1350 | Very Strong |
Source: Data derived from general spectroscopic tables. scribd.comlibretexts.orgpressbooks.pub
Gas Chromatography (GC) for Purity Assessment and Mixture Analysis
Gas Chromatography (GC) is the primary method for assessing the purity of volatile compounds like this compound. In this technique, the sample is vaporized and passed through a long column containing a stationary phase.
The separation is based on the differential partitioning of the compound between the mobile gas phase (typically an inert gas like helium or nitrogen) and the stationary phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under a specific set of conditions (e.g., column type, temperature program, and flow rate).
A pure sample of this compound will show a single major peak in the chromatogram. The presence of other peaks indicates impurities, and their relative peak areas can be used to quantify the purity of the sample. Common stationary phases for analyzing halogenated alkanes include non-polar phases like polydimethylsiloxane (B3030410) (e.g., DB-1) or slightly more polar phases like phenyl-substituted polysiloxanes (e.g., DB-5).
Chiral Chromatography for Enantiomeric Excess Determination
The carbon atom at position 3 in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers (R- and S-enantiomers).
Chiral chromatography is a specialized form of column chromatography used to separate these enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times.
Common CSPs for separating halogenated compounds include those based on derivatized cyclodextrins or polysaccharides (e.g., cellulose (B213188) or amylose). The separation allows for the determination of the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer in a mixture. This is crucial in fields where the biological activity of the two enantiomers may differ significantly. The development of such a method would typically involve screening various chiral columns and mobile phase systems (both normal-phase and reversed-phase) to achieve baseline separation of the two enantiomeric peaks.
Computational Chemistry and Theoretical Investigations of 4 Chloro 1,1,1 Trifluoro 3 Methylbutane
Quantum Mechanical (QM) Calculations for Geometric and Electronic Structure
Quantum mechanical calculations are foundational for understanding a molecule's properties at the electronic level.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Condensed Phase Behavior
MD simulations model the physical movements of atoms and molecules over time, providing insight into the behavior of the substance in a liquid or solid state. This section would have discussed how molecules of 4-Chloro-1,1,1-trifluoro-3-methylbutane interact with each other. It would explore properties like radial distribution functions to describe the local molecular environment and calculate bulk properties such as density, viscosity, and diffusion coefficients.
Reaction Pathway Analysis and Transition State Computations
This area of computational chemistry investigates the mechanisms of chemical reactions. For this compound, this could involve studying its decomposition pathways or its reaction with other chemical species. Calculations would identify the transition state structures—the highest energy point along the reaction coordinate—and determine the activation energy, which governs the reaction rate.
Quantitative Structure-Reactivity Relationships (QSRR)
QSRR studies aim to create mathematical models that correlate a molecule's structural features with its chemical reactivity. This section would have explored any existing models that could predict the reactivity of this compound based on calculated molecular descriptors (e.g., electronic properties, steric parameters). Such models are valuable for predicting the behavior of related compounds without performing extensive experiments or calculations.
Synthetic Applications and Advanced Derivatization of 4 Chloro 1,1,1 Trifluoro 3 Methylbutane
Role as a Key Intermediate in Organic Synthesis
Synthesis of Novel Fluorinated Building Blocks
There is no available literature detailing the use of 4-Chloro-1,1,1-trifluoro-3-methylbutane as a precursor for the synthesis of other novel fluorinated building blocks.
Construction of Complex Molecular Scaffolds
Information on the application of this compound in the construction of complex molecular scaffolds could not be found in the searched scientific literature.
Preparation of Functionalized Fluorinated Compounds
Specific methodologies for the preparation of functionalized fluorinated compounds starting from this compound are not described in available research.
Synthesis of Optically Active Derivatives
There are no published studies on the synthesis of optically active (chiral) derivatives from this compound.
Development of Analogues with Tunable Reactivity
Research on the development of analogues of this compound with tunable reactivity has not been identified in public databases.
Application in Agrochemical Research
No documents or studies were found that link this compound or its direct derivatives to applications in agrochemical research. While fluorinated compounds are generally of high importance in the agrochemical industry, the specific role of this compound is not documented.
Due to the highly specific nature of the chemical compound , "this compound," publicly available scientific literature and data regarding its specific applications in materials science are not readily found. Extensive searches have not yielded detailed research findings, data tables, or specific examples of its use in the development of new materials that would be necessary to thoroughly address the requested article section.
General principles of materials science suggest that fluorinated and chlorinated organic molecules can be explored as monomers for specialty polymers, functional fluids, or as building blocks in the synthesis of more complex materials. The presence of a trifluoromethyl group often imparts properties such as thermal stability, chemical resistance, and low surface energy. The chlorine atom provides a reactive site for further chemical modifications, allowing for potential derivatization and incorporation into larger molecular architectures. However, without specific research dedicated to "this compound," any discussion of its role in materials science would be purely speculative and would not meet the requirement for detailed, research-based findings.
Therefore, while the structural features of "this compound" hint at potential utility in materials science, the absence of concrete research and data prevents the creation of a scientifically rigorous and informative article on this specific topic as outlined.
Emerging Trends and Future Research Perspectives on 4 Chloro 1,1,1 Trifluoro 3 Methylbutane
Green Chemistry Approaches to Synthesis
The principles of green chemistry are increasingly pivotal in the synthesis of fluorinated compounds, aiming to reduce the environmental footprint of chemical processes. Future research into the synthesis of 4-Chloro-1,1,1-trifluoro-3-methylbutane will likely prioritize the development of more sustainable methodologies.
Key areas of focus include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves moving away from traditional methods that may use hazardous reagents and generate significant waste.
Safer Reagents: The use of less hazardous and more environmentally benign fluorinating and chlorinating agents is a critical area of development. For instance, replacing harsh traditional reagents with solid-state fluoride (B91410) sources or electrochemical methods could significantly improve the safety and sustainability of the synthesis. Recent advancements have highlighted the use of potassium fluoride (KF) in conjunction with other reagents to create sulfonyl fluorides in a green synthetic process that yields non-toxic by-products. eurekalert.orgsciencedaily.com
Energy Efficiency: The exploration of synthetic pathways that operate at ambient temperature and pressure, potentially utilizing photochemical or enzymatic methods, would reduce the energy consumption of the manufacturing process.
Renewable Feedstocks: While currently reliant on petrochemical sources, future research may explore the synthesis of the carbon backbone of this compound from bio-based starting materials.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Designing syntheses to avoid waste generation. |
| Atom Economy | Maximizing the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Utilizing non-toxic reagents and solvents. |
| Designing Safer Chemicals | Minimizing the toxicity of the final product while maintaining efficacy. |
| Safer Solvents and Auxiliaries | Employing benign solvents or solvent-free conditions. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Deriving starting materials from renewable sources. |
| Reduce Derivatives | Minimizing the use of protecting groups to avoid extra synthetic steps. |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. |
| Design for Degradation | Ensuring the product breaks down into innocuous substances after use. |
| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent the formation of by-products. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances that minimize the potential for chemical accidents. |
Catalytic Innovations for Selective Transformations
Catalysis is at the forefront of modern organic synthesis, offering pathways to highly selective and efficient chemical transformations. For a molecule like this compound, which contains multiple reactive sites, the development of selective catalytic methods is crucial.
Future research directions in this area are expected to include:
Photocatalysis: The use of visible light photocatalysis has emerged as a powerful tool for the formation of carbon-fluorine and carbon-trifluoromethyl bonds under mild conditions. scispace.com This approach could be adapted for the selective chlorination or trifluoromethylation of a suitable precursor to this compound.
Transition Metal Catalysis: Palladium, copper, and other transition metals are known to catalyze a wide range of cross-coupling and functionalization reactions. nih.govscispace.com Research into catalysts that can selectively introduce the trifluoromethyl and chloro groups onto the butane (B89635) backbone will be a significant area of investigation.
Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with the advantages of lower toxicity and cost. Enantioselective organocatalytic methods could be developed to produce specific stereoisomers of this compound, which may be important for certain applications.
Biocatalysis: The discovery of fluorinase enzymes has opened the door to the biocatalytic production of carbon-fluorine bonds. ucd.ie While challenging, the development of engineered enzymes for the synthesis of complex fluorinated molecules like this compound is a long-term goal.
| Catalytic Approach | Potential Application in Synthesizing this compound | Key Advantages |
| Photoredox Catalysis | Selective C-H trifluoromethylation or chlorination of a methylbutane precursor. | Mild reaction conditions, high functional group tolerance. |
| Transition Metal Catalysis | Directed C-H functionalization to install the chloro and trifluoromethyl groups with high regioselectivity. | High efficiency and selectivity, broad substrate scope. |
| Organocatalysis | Enantioselective synthesis of chiral isomers. | Metal-free, often milder conditions, potential for high enantioselectivity. |
| Biocatalysis | Enzymatic fluorination or chlorination of a bio-derived precursor. | High selectivity, environmentally benign (aqueous media). |
Integration of Machine Learning in Predictive Organic Chemistry
The synergy between machine learning and chemistry is beginning to revolutionize how chemical reactions are designed and optimized. mdpi.comnih.gov For a lesser-known compound like this compound, predictive modeling can accelerate the discovery of viable synthetic routes and the prediction of its properties.
Future applications of machine learning in this context may involve:
Retrosynthesis Prediction: Machine learning algorithms can be trained on vast datasets of known chemical reactions to propose novel synthetic pathways to a target molecule. This could uncover non-intuitive and more efficient routes to this compound.
Reaction Optimization: By analyzing the complex interplay of reaction parameters (e.g., catalyst, solvent, temperature, and reactants), machine learning models can predict the optimal conditions for a given synthesis, leading to higher yields and purity. acs.org
Property Prediction: Machine learning can be used to predict the physicochemical and biological properties of new molecules. This would allow for the in-silico screening of derivatives of this compound for specific applications, guiding synthetic efforts towards the most promising candidates.
Expanding Synthetic Scope to Unexplored Chemical Spaces
The synthesis of novel fluorinated compounds is a major driver of innovation in materials science and medicinal chemistry. This compound can be viewed as a building block for accessing previously unexplored chemical spaces.
Future research will likely focus on:
Derivatization Strategies: The development of selective methods to functionalize the different positions of this compound will be key to creating a library of novel compounds. For example, the chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups.
Synthesis of Complex Architectures: Using this compound as a starting material, more complex molecules with unique three-dimensional structures can be synthesized. The introduction of fluorine can impart desirable properties such as increased metabolic stability and altered lipophilicity in drug candidates. nih.gov
Exploration of Isomeric Diversity: The systematic synthesis and characterization of all possible isomers of this compound would provide a deeper understanding of the structure-property relationships in this class of compounds.
Design of Next-Generation Fluorinated Compounds
The unique properties of the fluorine atom, such as its high electronegativity and small size, make it a valuable element in the design of new materials and bioactive molecules. mdpi.com The strategic incorporation of fluorine can lead to compounds with enhanced performance characteristics.
Future design principles for next-generation compounds based on the this compound scaffold may include:
Bioisosteric Replacement: In medicinal chemistry, the trifluoromethyl group is often used as a bioisostere for other chemical groups to improve the pharmacokinetic properties of a drug. Derivatives of this compound could be designed as novel pharmacophores.
Materials with Tailored Properties: The presence of both chlorine and fluorine in the molecule offers opportunities for tuning properties such as polarity, surface energy, and thermal stability. This could lead to the development of new polymers, liquid crystals, or agrochemicals with specific performance attributes. nih.gov
Fluorinated Motifs in Drug Discovery: There is a clear trend towards the use of more diverse fluorinated chemotypes in drug discovery. nih.gov The this compound structure represents a unique combination of functional groups that could be incorporated into new drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
